

# In-Depth Technical Guide to the Basic Pharmacokinetic Properties of DA-7867

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | DA-7867  |           |
| Cat. No.:            | B1669732 | Get Quote |

This technical guide provides a comprehensive overview of the fundamental pharmacokinetic properties of **DA-7867**, a novel oxazolidinone antibiotic. The information is intended for researchers, scientists, and professionals involved in drug development and is based on preclinical studies.

## **Executive Summary**

**DA-7867** exhibits dose-independent pharmacokinetics following both intravenous and oral administration in rats. The compound is well-absorbed orally with a bioavailability of approximately 70.8%. It demonstrates low tissue affinity and undergoes minimal metabolism. The primary route of elimination is through fecal and urinary excretion of the unchanged drug. **DA-7867** shows moderate protein binding.

#### **Data Presentation**

The following tables summarize the key pharmacokinetic parameters of **DA-7867** derived from preclinical studies in rats.

Table 1: Pharmacokinetic Parameters of **DA-7867** After Intravenous Administration in Rats



| Dose (mg/kg) | AUC₀–∞<br>(μg·min/mL) | CL (mL/min/kg) | Vss (mL/kg) |
|--------------|-----------------------|----------------|-------------|
| 1            | 1090                  | 0.917          | -           |
| 5            | 5480                  | 0.912          | -           |
| 10           | 11100                 | 0.901          | -           |
| 20           | 22100                 | 0.905          | -           |

 $AUC_{0-\infty}$ : Area under the plasma concentration-time curve from time zero to infinity; CL: Total body clearance; Vss: Volume of distribution at steady state. Data compiled from studies in Sprague-Dawley rats.

Table 2: Pharmacokinetic Parameters of DA-7867 After Oral Administration in Rats

| Dose (mg/kg) | AUC₀–∞<br>(μg·min/mL) | Cmax (µg/mL) | Tmax (min) | F (%) |
|--------------|-----------------------|--------------|------------|-------|
| 1            | 780                   | -            | -          | 71.6  |
| 5            | 3850                  | -            | -          | 70.3  |
| 10           | 7860                  | -            | -          | 70.8  |
| 20           | 15800                 | -            | -          | 71.5  |

 $AUC_{0-\infty}$ : Area under the plasma concentration-time curve from time zero to infinity; Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; F: Bioavailability. Data compiled from studies in Sprague-Dawley rats.

Table 3: Physicochemical and Binding Properties of **DA-7867** 



| Parameter                                         | Value                      |  |
|---------------------------------------------------|----------------------------|--|
| Protein Binding (Rat Plasma)                      | 72.3%[1][2][3]             |  |
| Protein Binding (4% Human Serum Albumin)          | 50.6%[1][2][3][4][5]       |  |
| Plasma-to-Blood Cell Concentration Ratio (Rabbit) | 1.39 - 1.63[1][2][3][4][5] |  |

## **Core Pharmacokinetic Profile Absorption**

Following oral administration in rats, **DA-7867** is well-absorbed from the gastrointestinal tract. Studies have shown an absolute bioavailability (F) of approximately 70.8% at an oral dose of 10 mg/kg[4][6]. A small fraction, around 8.27% of the administered oral dose, remains unabsorbed[4][6]. The pharmacokinetics of **DA-7867** are dose-independent for oral administration at doses ranging from 1 to 20 mg/kg[4][6].

#### **Distribution**

**DA-7867** exhibits low affinity for tissues in rats. Following both intravenous and oral administration at a dose of 20 mg/kg, the tissue-to-plasma concentration ratios were found to be less than unity, suggesting limited tissue penetration[3][4]. The protein binding of **DA-7867** in fresh rat plasma is 72.3%[1][2][3]. In studies with 4% human serum albumin, the binding was determined to be 50.6% for concentrations ranging from 0.5 to  $20~\mu\text{g/mL}[1][2][3][4][5]$ . The partitioning between plasma and blood cells in rabbit blood is rapid, reaching equilibrium within 30~seconds of mixing[1][2][3][4][5].

#### Metabolism

In vitro studies using the 9000g supernatant fraction of rat tissues have indicated that **DA-7867** undergoes almost negligible metabolism[1][2][3][4][5]. This suggests that the clearance of **DA-7867** is not primarily dependent on metabolic transformation.

#### **Excretion**

The elimination of **DA-7867** is slow, with a time-averaged total body clearance of approximately 0.915 mL/min/kg after intravenous administration of 10 mg/kg in rats[3][4]. The major route of



elimination is via fecal and urinary excretion of the unchanged drug. After intravenous administration, approximately 85% of the dose is recovered as the parent compound in urine and feces over a 14-day period[5].

An intestinal first-pass effect has been observed, accounting for the elimination of about 21.8% of the oral dose[4][6].

## Experimental Protocols In Vivo Pharmacokinetic Studies in Rats

- Animal Model: Male Sprague-Dawley rats were used for the pharmacokinetic studies.
- Drug Administration:
  - Intravenous (IV): DA-7867 was dissolved in a suitable vehicle and administered via the jugular vein at doses ranging from 1 to 20 mg/kg.
  - Oral (PO): DA-7867, suspended in 1% hydroxypropyl methylcellulose (HPMC), was administered by oral gavage at doses ranging from 1 to 20 mg/kg[6].
- Blood Sampling: Blood samples were collected from the jugular vein at predetermined time points (e.g., 0, 15, 30, 60, 90, 120, 240, 360, 480, 720, 960, 1440, 2160, and 2880 minutes) into heparinized tubes[6]. Plasma was separated by centrifugation and stored at -70°C until analysis.
- Analytical Method: Plasma concentrations of DA-7867 were determined using a validated high-performance liquid chromatography (HPLC) method with UV detection at 300 nm[7].
   The mobile phase consisted of 20 mM KH<sub>2</sub>PO<sub>4</sub> and acetonitrile (75:25, v/v) run through a C18 reversed-phase column[7].
- Pharmacokinetic Analysis: Plasma concentration-time data were analyzed using noncompartmental methods to determine key pharmacokinetic parameters such as AUC, CL, Cmax, and Tmax.

#### In Vitro Metabolism Study

• Tissue Preparation: The 9000g supernatant fraction from various rat tissues was prepared.



- Incubation: **DA-7867** was incubated with the 9000g supernatant fraction for 30 minutes[1][2] [3][4][5].
- Analysis: The concentration of DA-7867 remaining after incubation was measured to assess
  the extent of metabolism[1][2][3][4][5].

#### **Protein Binding Assay**

- Method: The protein binding of DA-7867 in rat plasma and to human serum albumin was determined.
- Procedure: **DA-7867** at various concentrations (0.5 to 20 μg/mL) was incubated with rat plasma or a 4% human serum albumin solution[1][2][3][4][5]. The free and bound fractions of the drug were separated and quantified.

### **Stability Studies**

- Conditions: The stability of **DA-7867** was evaluated in various buffer solutions with pH values ranging from 1 to 11, Sørensen phosphate buffer (pH 7.4), rat plasma, urine, liver homogenate, and human gastric juices[1][2][3][4][5].
- Duration: Incubations were carried out for up to 24 hours for most matrices and 3 hours for human gastric juices[1][2][3][4][5].
- Analysis: The concentration of DA-7867 was measured at different time points to assess its stability.

### **Visualizations**





Click to download full resolution via product page

Caption: Pharmacokinetic pathway of **DA-7867** after oral and intravenous administration.





Click to download full resolution via product page

Caption: Experimental workflow for in vivo pharmacokinetic studies of **DA-7867**.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics, blood partition and protein binding of DA-7867, a new oxazolidinone PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of DA-7867, a new oxazolidinone, after intravenous or oral administration to rats: intestinal first-pass effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics of DA-7867, a New Oxazolidinone, after Intravenous or Oral Administration to Rats: Intestinal First-Pass Effect PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-performance liquid chromatographic analysis of DA-7867, a new oxazolidinone, in human plasma and urine and in rat tissue homogenates PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide to the Basic Pharmacokinetic Properties of DA-7867]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1669732#basic-pharmacokinetic-properties-of-da-7867]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com